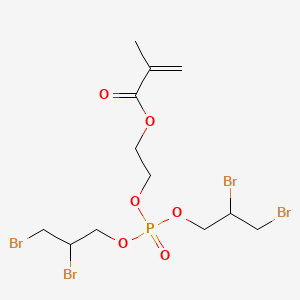

2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthacrylate de 2-((bis(2,3-dibromopropoxy)phosphinyl)oxy)éthyle est un composé organophosphoré complexe. Il est caractérisé par la présence d'atomes de brome, de groupes phosphinyle et de motifs méthacrylate.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du méthacrylate de 2-((bis(2,3-dibromopropoxy)phosphinyl)oxy)éthyle implique généralement la réaction du 2,3-dibromopropanol avec l'oxychlorure de phosphore pour former du chlorure de bis(2,3-dibromopropoxy)phosphinyle. Cet intermédiaire est ensuite mis à réagir avec le méthacrylate de 2-hydroxyéthyle dans des conditions contrôlées pour obtenir le produit final .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont adaptées à des quantités plus importantes. Les réactions sont réalisées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction pour assurer un rendement élevé et une pureté optimale .

Analyse Des Réactions Chimiques

Types de réactions

Le méthacrylate de 2-((bis(2,3-dibromopropoxy)phosphinyl)oxy)éthyle subit diverses réactions chimiques, notamment :

Oxydation : Les atomes de brome peuvent être oxydés dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour éliminer les atomes de brome.

Substitution : Les atomes de brome peuvent être remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées sous des conditions contrôlées de température et de pH pour assurer la sélectivité et le rendement .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés phosphinyle bromés, tandis que les réactions de substitution peuvent produire une variété de méthacrylates fonctionnalisés .

Applications de recherche scientifique

Le méthacrylate de 2-((bis(2,3-dibromopropoxy)phosphinyl)oxy)éthyle a plusieurs applications de recherche scientifique :

Chimie des polymères : Il est utilisé comme monomère dans la synthèse de polymères ignifuges.

Science des matériaux : Le composé est incorporé dans des matériaux pour améliorer leur stabilité thermique et leur résistance au feu.

Biologie et médecine : Des recherches sont en cours pour explorer son potentiel en tant que matériau biocompatible pour les dispositifs médicaux et les systèmes d'administration de médicaments.

Mécanisme d'action

Le mécanisme d'action du méthacrylate de 2-((bis(2,3-dibromopropoxy)phosphinyl)oxy)éthyle implique son interaction avec des cibles moléculaires par l'intermédiaire de ses groupes brome et phosphinyle. Ces interactions peuvent conduire à la formation de complexes stables, améliorant les propriétés matérielles des polymères et des matériaux dans lesquels il est incorporé .

Applications De Recherche Scientifique

2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of flame-retardant polymers.

Materials Science: The compound is incorporated into materials to enhance their thermal stability and flame resistance.

Biology and Medicine: Research is ongoing to explore its potential as a biocompatible material for medical devices and drug delivery systems.

Mécanisme D'action

The mechanism of action of 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate involves its interaction with molecular targets through its bromine and phosphinyl groups. These interactions can lead to the formation of stable complexes, enhancing the material properties of the polymers and materials it is incorporated into .

Comparaison Avec Des Composés Similaires

Composés similaires

- Méthacrylate de 2-((bis(2,3-dichloropropoxy)phosphinyl)oxy)éthyle

- Méthacrylate de 2-((bis(2,3-diiodopropoxy)phosphinyl)oxy)éthyle

- Méthacrylate de 2-((bis(2,3-difluoropropoxy)phosphinyl)oxy)éthyle

Unicité

Comparé à des composés similaires, le méthacrylate de 2-((bis(2,3-dibromopropoxy)phosphinyl)oxy)éthyle est unique en raison de la présence d'atomes de brome, qui confèrent des propriétés ignifuges supérieures. Cela le rend particulièrement précieux dans les applications nécessitant une grande stabilité thermique et une résistance au feu .

Propriétés

Numéro CAS |

51512-51-7 |

|---|---|

Formule moléculaire |

C12H19Br4O6P |

Poids moléculaire |

609.86 g/mol |

Nom IUPAC |

2-[bis(2,3-dibromopropoxy)phosphoryloxy]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H19Br4O6P/c1-9(2)12(17)19-3-4-20-23(18,21-7-10(15)5-13)22-8-11(16)6-14/h10-11H,1,3-8H2,2H3 |

Clé InChI |

BSDALERRLFGFKK-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)OCCOP(=O)(OCC(CBr)Br)OCC(CBr)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.